(3,4-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
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Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methodsScientific Research Applications
Interaction with CB1 Cannabinoid Receptor
One significant application of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, is its role as a potent antagonist for the CB1 cannabinoid receptor. This compound has been studied using the AM1 molecular orbital method for conformational analysis and the development of pharmacophore models for CB1 receptor ligands. This research is pivotal in understanding the interaction of such compounds with cannabinoid receptors, which can have wide-ranging implications in neuropharmacology and the development of drugs targeting these receptors (Shim et al., 2002).
Synthesis and Antitumor Activity
Another key research direction involves the synthesis of derivatives based on similar structures, such as 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives. These compounds have shown potent anti-tumor activity. An example is the biologically stable derivative (2,4-dimethoxyphenyl)-(4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)-methanone, which possesses similar potency to initial compounds but with expected longer-lasting effects in the human body as an anticancer agent (Hayakawa et al., 2004).
Antimicrobial Activity
Compounds like 2-[N-(substituted benzothiazolyl) amino]pyridine-3-carboxylic acids and their derivatives, synthesized from similar structures, have been screened for their in vitro antimicrobial activity. These compounds have shown variable and modest activity against strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Patel et al., 2011).
Therapeutic Agent Development
A series of compounds including {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones synthesized through a linear bi-step approach from similar structures have been screened against α-glucosidase enzyme. Some of these compounds exhibited considerable inhibitory activity, suggesting potential for therapeutic agent development (Abbasi et al., 2019).
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3.ClH/c1-4-20-8-7-19-18(20)22-11-9-21(10-12-22)17(23)14-5-6-15(24-2)16(13-14)25-3;/h5-8,13H,4,9-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMOLOXLWRQNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride |
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